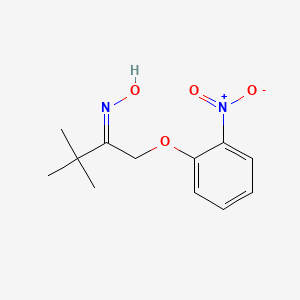

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime

Description

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime (CAS: 478043-05-9) is a nitrophenoxy-substituted oxime derivative with a molecular weight of 252.27 g/mol . The oxime group (–NOH) is known for its versatility in coordination chemistry and as a directing group in organic synthesis .

Properties

CAS No. |

478043-05-9 |

|---|---|

Molecular Formula |

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)11(13-15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7,15H,8H2,1-3H3 |

InChI Key |

FRUNDRHYSPHBNH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=NO)COC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)C(=NO)COC1=CC=CC=C1[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime typically involves the reaction of 3,3-dimethyl-2-butanone with 2-nitrophenol in the presence of an appropriate catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The oxime group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: 3,3-Dimethyl-1-(2-aminophenoxy)-2-butanone.

Reduction: 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone amine.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxime group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues with Oxime Functional Groups

(a) N,N′-Bis[(2S,3E)-3-(hydroxyimino)-2-butanyl]-2,2-dimethyl-1,3-propanediamine

- Structure : Contains two oxime groups and a dimethylpropanediamine backbone .

- Key Differences: The presence of multiple oxime groups enhances metal-binding capacity, making it suitable for catalysis or chelation, unlike the monoxime structure of the target compound.

(b) (2E)-4-(4-Hydroxyphenyl)-2-butanone Oxime

- Molecular Formula: C₁₀H₁₃NO₂; Molecular Weight: 179.22 g/mol .

- Key Differences: Substituted with a hydroxyphenyl group instead of nitrophenoxy, leading to differences in solubility (soluble in ethyl acetate) and biological activity (used in synthesizing antihypertensive drug metabolites).

(c) Thiofanox (3,3-Dimethyl-1-(methylthio)-2-butanone O-methylcarbamoyloxime)

- Molecular Formula : C₉H₁₈N₂O₂S; Molecular Weight : 218.32 g/mol .

- Key Differences: Features a methylthio (–SCH₃) and carbamoyloxime group, contributing to its use as a carbamate insecticide. The nitrophenoxy group in the target compound may confer stronger electron-withdrawing effects, altering reactivity .

Agrochemical Derivatives

(a) 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone

- Structure: Contains a triazole ring instead of nitrophenoxy .

- Applications: Serves as a key intermediate in fungicides and plant growth regulators. The triazole group enhances antifungal activity, whereas the nitrophenoxy group in the target compound may influence photostability or redox properties .

(b) Butocarboxim

- Molecular Formula : C₇H₁₄N₂O₂S; Molecular Weight : 190.26 g/mol .

- Key Differences: A carbamate insecticide with a methylthio-oxime structure. The absence of a nitrophenoxy group reduces its persistence in environmental matrices compared to the target compound .

Physicochemical and Toxicological Comparisons

Biological Activity

3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone oxime is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H15N2O3

- Molecular Weight : 233.26 g/mol

The presence of the nitrophenoxy group is significant as it may influence the compound's interaction with biological targets.

Research has indicated that compounds containing oxime functionalities can exhibit various biological activities, including:

- Antimicrobial Activity : Oximes have been reported to possess antimicrobial properties, potentially acting through the disruption of bacterial cell membranes or inhibition of essential enzymes.

- Antioxidant Activity : The presence of electron-withdrawing groups like nitro can enhance the antioxidant capacity by stabilizing free radicals.

- Enzyme Inhibition : Some studies suggest that oxime derivatives can inhibit enzymes involved in metabolic pathways, which may be relevant in cancer therapy or other diseases.

Antimicrobial Activity

A study investigating the antimicrobial effects of various oxime derivatives found that this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has promising potential as an antimicrobial agent.

Antioxidant Activity

In vitro assays measuring the antioxidant activity of the compound showed a significant reduction in reactive oxygen species (ROS) levels. The compound exhibited an IC50 value of 50 µM in DPPH radical scavenging assays, indicating moderate antioxidant activity.

Case Studies and Research Findings

- Case Study on Anticancer Properties : A recent investigation into the anticancer properties of oxime derivatives highlighted that this compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The study reported an IC50 value of approximately 20 µM for breast cancer cell lines (MCF-7) and 25 µM for prostate cancer cells (LNCaP), suggesting significant cytotoxic effects.

- Toxicological Assessment : Toxicological studies conducted on animal models indicated that at higher doses (≥1000 mg/kg), there were signs of mild hepatotoxicity and gastrointestinal disturbances. Histopathological examinations revealed slight inflammation in liver tissues, emphasizing the need for careful dosage considerations in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone oxime, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of the nitro-phenoxy group onto a pre-formed oxime intermediate. For example, reacting 3,3-dimethyl-2-butanone oxime with 2-nitrophenyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Optimization can include varying temperature (40–80°C), solvent polarity, and catalyst use (e.g., phase-transfer catalysts). Purity should be confirmed via HPLC or GC-MS. Reaction progress can be monitored using TLC with UV visualization .

Q. Which analytical techniques are critical for characterizing this compound, given limited physical property data?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the oxime (-NOH) and nitrophenoxy substituents. IR can validate the C=N-O stretch (~1640 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy.

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity.

- Thermal Analysis : DSC determines melting/decomposition points if literature data are absent .

Q. What safety protocols should be followed during handling, given its GHS classification?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs.

- Engineering Controls : Conduct reactions in a fume hood.

- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Dispose of waste via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, given structural similarities to known bioactive oximes?

- Methodological Answer :

- Target Identification : Screen against enzymes (e.g., acetylcholinesterase) using Ellman’s assay.

- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria and fungi.

- Cellular Assays : Evaluate cytotoxicity via MTT or resazurin assays in mammalian cell lines.

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How should conflicting data on stability and decomposition be resolved?

- Methodological Answer :

- Controlled Studies : Conduct accelerated stability testing (40°C/75% RH) over 1–3 months, monitoring degradation via HPLC.

- Stress Testing : Expose the compound to UV light, acidic/basic conditions, and oxidizing agents.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., thiofanox derivatives) to infer decomposition pathways .

Q. What methodologies are suitable for studying environmental fate, given the lack of ecological data?

- Methodological Answer :

- Hydrolysis Studies : Test pH-dependent stability (pH 4–9) at 25°C and 50°C.

- Photolysis : Use a solar simulator (e.g., Xenon arc lamp) to assess UV degradation.

- Soil Mobility : Perform column leaching experiments with varying soil organic matter content.

- QSAR Modeling : Predict bioaccumulation potential using EPI Suite .

Q. How can reaction conditions be optimized for regioselective functionalization of the oxime group?

- Methodological Answer :

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for nucleophilic additions.

- Catalysis : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for stereochemical control.

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation .

Q. What computational approaches can predict electronic and steric effects influencing reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., nitro group’s electron-withdrawing effect).

- Molecular Dynamics : Simulate solvent interactions to explain solubility trends.

- Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) .

Q. How can in silico models address gaps in chronic toxicity data?

- Methodological Answer :

- QSAR : Use tools like TEST (Toxicity Estimation Software Tool) to predict LD₅₀ and carcinogenicity.

- Read-Across : Compare with structurally similar compounds (e.g., carbamate pesticides) for hazard profiling.

- Pathway Analysis : Apply ToxCast data to identify potential endocrine disruption mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.